![molecular formula C11H11N B1629003 5-Methylnaphthalen-2-amine CAS No. 37521-76-9](/img/structure/B1629003.png)
5-Methylnaphthalen-2-amine
Overview
Description
5-Methylnaphthalen-2-amine, also known as 2-Amino-5-methylnaphthalene, is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 .
Synthesis Analysis
The synthesis of amines, such as 5-Methylnaphthalen-2-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide, can also be used .Molecular Structure Analysis
The molecular structure of 5-Methylnaphthalen-2-amine can be analyzed using various spectroscopic techniques. For instance, the region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified . The 1H NMR spectra can be used in determining the structure of an unknown amine .Chemical Reactions Analysis
Amines, including 5-Methylnaphthalen-2-amine, can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyls to form imine derivatives . They can also react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
5-Methylnaphthalen-2-amine has a melting point of 63-64 °C and a boiling point of 323.1±11.0 °C . Its density is 1.106±0.06 g/cm3 .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methylnaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFGYFJDAVDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618503 | |
Record name | 5-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnaphthalen-2-amine | |
CAS RN |
37521-76-9 | |
Record name | 5-Methylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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